molecular formula C7H12N2 B580898 Azepane-4-carbonitrile CAS No. 1259062-50-4

Azepane-4-carbonitrile

Cat. No.: B580898
CAS No.: 1259062-50-4
M. Wt: 124.187
InChI Key: FDDYAXBCPQKJLJ-UHFFFAOYSA-N
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Description

Azepane-4-carbonitrile, also known as 4-Azepanecarbonitrile, is a heterocyclic organic compound with the chemical formula C6H10N2. It features a six-membered ring containing a nitrogen atom and a cyano group. This compound has garnered significant attention in scientific research due to its potential biological and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Azepane-4-carbonitrile can be synthesized through various methods. One practical and straightforward methodology involves Pd/LA-catalyzed decarboxylation, which enables exclusive [5 + 2] annulation toward N-aryl azepanes. These reactions proceed smoothly under extremely mild conditions with ample reaction scope and CO2 as the byproduct . Another approach involves the synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes, mediated by blue light at room temperature .

Industrial Production Methods

Industrial production methods for this compound typically involve multistep synthesis of linear precursors followed by cyclization and elaboration. Techniques such as ring-closing metathesis followed by reduction are commonly employed .

Chemical Reactions Analysis

Types of Reactions

Azepane-4-carbonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can convert this compound into other functionalized azepanes.

    Substitution: The cyano group in this compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include N-bromosuccinimide for aminocyclization-aziridine ring-expansion cascades , and various boron reagents for Suzuki–Miyaura coupling . Reaction conditions often involve mild temperatures and the presence of catalysts such as palladium.

Major Products Formed

Major products formed from these reactions include highly functionalized azepanes, which can be further converted into a range of derivatives with potential pharmaceutical applications .

Scientific Research Applications

Azepane-4-carbonitrile has been widely used as a key intermediate in synthetic chemistry and has found important applications in biology and medicine. It serves as a novel inhibitor, antidiabetic, anticancer, and DNA binding reagent . Additionally, it has been utilized in the synthesis of pharmaceutically relevant derivatives such as Proheptazine, an opioid analgesic .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Azepane-4-carbonitrile include:

    Azepane: A cyclic secondary amine with the formula (CH2)6NH.

    Piperidine: A six-membered nitrogen-containing heterocycle.

    Pyrrolidine: A five-membered nitrogen-containing heterocycle.

Uniqueness

This compound is unique due to its six-membered ring structure with a cyano group, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of various functionalized azepanes and pharmaceutically relevant compounds .

Properties

IUPAC Name

azepane-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2/c8-6-7-2-1-4-9-5-3-7/h7,9H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDDYAXBCPQKJLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCNC1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

124.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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